molecular formula C20H21N3O4S B2590545 N-(4-sulfamoylphenethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide CAS No. 952976-46-4

N-(4-sulfamoylphenethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide

Cat. No. B2590545
CAS RN: 952976-46-4
M. Wt: 399.47
InChI Key: XCYJRGVDOJOXBK-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide, also known as SPM-927, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives, which have been widely used in the pharmaceutical industry for the treatment of various diseases.

Scientific Research Applications

Antitumor Activity

  • Novel Antitumor Derivatives : Research has led to the synthesis of novel acetamide derivatives showing promising antitumor activities. These derivatives include compounds more effective than reference drugs, highlighting their potential in cancer therapy (Alqasoumi et al., 2009).

Antimicrobial Evaluation

  • Synthesis of New Heterocyclic Compounds : The development of heterocyclic compounds incorporating the sulfamoyl moiety for use as antimicrobial agents has shown promising results. These compounds, designed through various synthetic pathways, offer a new approach to combating microbial resistance (Darwish et al., 2014).

Corrosion Inhibition

  • Novel Isoxazoline Derivatives as Corrosion Inhibitors : Research on the synthesis of isoxazoline derivatives with long alkyl side chains has shown that these compounds can effectively inhibit corrosion in steel, providing insights into the development of new materials for protecting against corrosion (Yıldırım & Çetin, 2008).

Environmental and Other Applications

  • Removal of Environmental Pollutants : Studies have explored the removal of sulfamethoxazole, a persistent organic pollutant, using various cleaner techniques. This research contributes to understanding how to mitigate the environmental impact of pharmaceutical compounds (Prasannamedha & Kumar, 2020).

Mechanism of Action

properties

IUPAC Name

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-14-2-6-16(7-3-14)19-12-17(23-27-19)13-20(24)22-11-10-15-4-8-18(9-5-15)28(21,25)26/h2-9,12H,10-11,13H2,1H3,(H,22,24)(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYJRGVDOJOXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-sulfamoylphenethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide

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